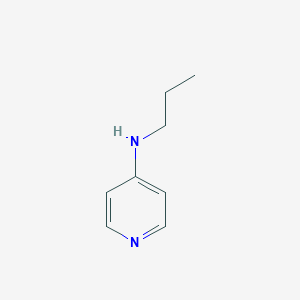
N-propylpyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-propylpyridin-4-amine, also known as this compound, is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
N-propylpyridin-4-amine has been investigated for its potential therapeutic properties. The following table summarizes its biological activities and mechanisms of action:
| Activity | Description | Mechanism |
|---|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. | Inhibition of specific signaling pathways. |
| Antimicrobial | Effective against a range of bacterial strains, including resistant varieties. | Disruption of bacterial cell wall synthesis. |
| Anti-inflammatory | Reduces inflammation in animal models of arthritis. | Inhibition of cyclooxygenase enzymes (COX-1 and COX-2). |
Case Study: Anticancer Activity
A study demonstrated that this compound derivatives showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism involved the induction of apoptosis through the activation of caspase pathways, highlighting the compound's potential as a lead for anticancer drug development.
Materials Science
In materials science, this compound is used as a building block for synthesizing novel polymers and materials with enhanced properties.
Table: Properties of Polymers Derived from this compound
| Polymer Type | Properties | Applications |
|---|---|---|
| Conductive Polymers | High electrical conductivity; thermally stable. | Flexible electronics, sensors. |
| Biodegradable Polymers | Biocompatible; environmentally friendly. | Drug delivery systems, packaging. |
Agricultural Applications
This compound has also been explored for its potential use in agriculture as a pesticide or herbicide.
Case Study: Herbicidal Activity
Research indicated that formulations containing this compound exhibited significant herbicidal activity against common weeds such as Amaranthus retroflexus and Chenopodium album, with effective doses ranging from 100 to 300 g/ha. The mode of action involves the inhibition of photosynthesis by disrupting electron transport chains.
Mechanistic Insights
The compound's diverse applications can be attributed to its unique structural features that facilitate interactions with biological targets and materials:
- The pyridine ring enhances solubility and bioavailability.
- The propyl group contributes to lipophilicity, improving membrane penetration.
Propiedades
Número CAS |
179339-90-3 |
|---|---|
Fórmula molecular |
C8H12N2 |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
N-propylpyridin-4-amine |
InChI |
InChI=1S/C8H12N2/c1-2-5-10-8-3-6-9-7-4-8/h3-4,6-7H,2,5H2,1H3,(H,9,10) |
Clave InChI |
MRXDWLZIBLDFKG-UHFFFAOYSA-N |
SMILES |
CCCNC1=CC=NC=C1 |
SMILES canónico |
CCCNC1=CC=NC=C1 |
Sinónimos |
1-Propanamine,N-4(1H)-pyridinylidene-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















